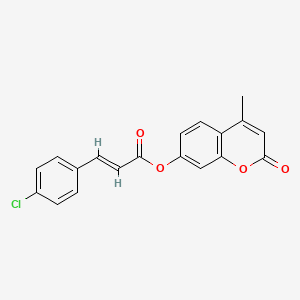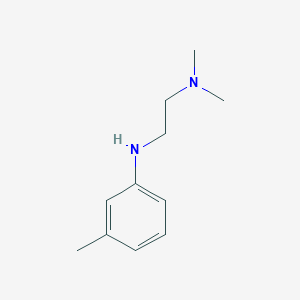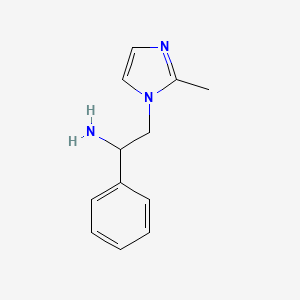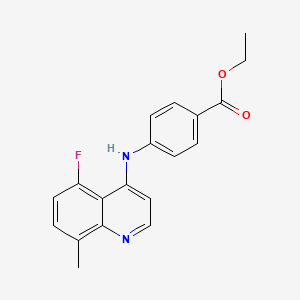
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of a chromenone core substituted with a 4-methyl group and an ester linkage to a (2E)-3-(4-chlorophenyl)prop-2-enoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxochromen-7-ol and 4-chlorocinnamic acid.
Esterification Reaction: The key step in the synthesis is the esterification of 4-methyl-2-oxochromen-7-ol with 4-chlorocinnamic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bond in the prop-2-enoate moiety.
Substitution: The aromatic ring in the chromenone core and the 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate depends on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-bromophenyl)prop-2-enoate
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 4-methyl-2-oxochromen-7-yl (2E)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Compared to similar compounds, 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate may exhibit unique properties due to the presence of the 4-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and overall stability.
Propriétés
Formule moléculaire |
C19H13ClO4 |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-15(7-8-16(12)17)23-18(21)9-4-13-2-5-14(20)6-3-13/h2-11H,1H3/b9-4+ |
Clé InChI |
ZAHIHWZVFPTGJS-RUDMXATFSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)

![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
![(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione](/img/structure/B12121124.png)






![ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12121156.png)

![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)
